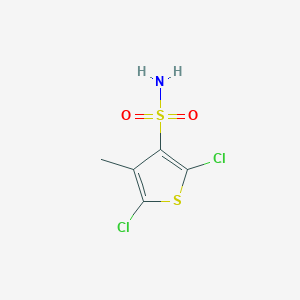

2,5-Dichloro-4-methylthiophene-3-sulfonamide

CAS No.: 2361643-94-7

Cat. No.: VC7147902

Molecular Formula: C5H5Cl2NO2S2

Molecular Weight: 246.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361643-94-7 |

|---|---|

| Molecular Formula | C5H5Cl2NO2S2 |

| Molecular Weight | 246.12 |

| IUPAC Name | 2,5-dichloro-4-methylthiophene-3-sulfonamide |

| Standard InChI | InChI=1S/C5H5Cl2NO2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3,(H2,8,9,10) |

| Standard InChI Key | LPSODWMBVITHSX-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl |

Introduction

Structural and Chemical Identity

Molecular Characteristics

2,5-Dichloro-4-methylthiophene-3-sulfonamide belongs to the class of heterocyclic sulfonamides, combining a thiophene ring with electron-withdrawing chlorine atoms and a sulfonamide group. Key molecular features include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂O₂S₂ |

| Molecular Weight | 267.14 g/mol |

| IUPAC Name | 2,5-Dichloro-4-methylthiophene-3-sulfonamide |

| SMILES | CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl |

The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities, influencing both reactivity and solid-state packing .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Sulfonamides generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C .

-

Solubility: Limited data exist for this compound, but polar aprotic solvents (e.g., DMSO, DMF) are typically effective for sulfonamide dissolution .

-

Hydrogen Bonding: The sulfonamide group forms intermolecular N-H···O hydrogen bonds, influencing crystallization behavior .

Biological and Pharmacological Insights

| Compound | GI₅₀ (μM) | Cell Line |

|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | 4.62 ± 0.13 | MDA-MB-231 (Breast) |

| 7.13 ± 0.13 | MCF-7 (Breast) | |

| 7.2 ± 1.12 | HeLa (Cervical) |

-

Mechanism: DNA minor groove binding via electrostatic and non-electrostatic interactions .

-

Computational Support: Molecular docking studies suggest strong binding affinity (ΔG = -8.2 kcal/mol) comparable to doxorubicin .

Computational and Structural Analysis

Molecular Docking and Dynamics

-

Binding Mode: The thiophene ring and sulfonamide group occupy the DNA minor groove, with chlorine atoms enhancing hydrophobic interactions .

-

Electrophilicity:

Crystallographic Data

| Aspect | Recommendation |

|---|---|

| Protective Equipment | Gloves, goggles, and fume hood |

| Storage | Cool, dry place (<25°C) |

| Toxicity | Potential irritant (skin/eyes) |

Future Directions

-

Anticancer Optimization: Structure-activity relationship (SAR) studies to evaluate the impact of the 4-methyl group on potency and selectivity.

-

Materials Science: Exploration of thiophene sulfonamides in conductive polymers or sensors.

-

Environmental Impact: Biodegradation and ecotoxicology profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume